Ambrisentan-d10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

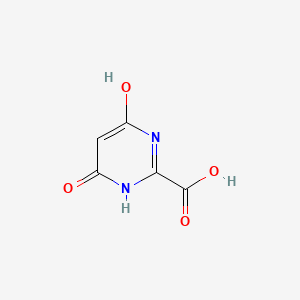

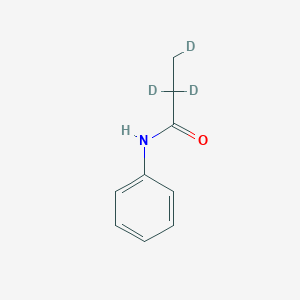

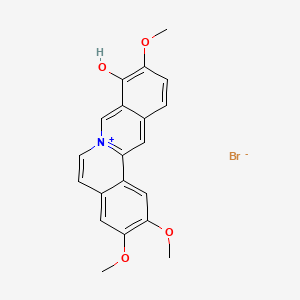

Ambrisentan-d10 is a deuterium labeled Ambrisentan . Ambrisentan is a selective type A endothelin receptor antagonist used to treat primary pulmonary arterial hypertension and pulmonary arterial hypertension based on diagnostic classifications . It is an orally active selective type A endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension .

Synthesis Analysis

During the manufacture of ambrisentan, five unknown impurities were detected in pilot batches ranging from 0.05% to 0.15% by HPLC. All of these impurities were isolated and synthesized successfully and were identified and characterized by LC-MS, HRMS, ESI-MS/MS(Q-Tof), 1D-NMR (1 H, 13 C, DEPT) and 2D-NMR (COSY, HSQC, HMBC) techniques .Molecular Structure Analysis

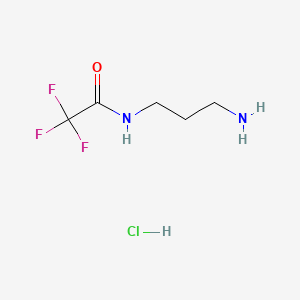

Ambrisentan-d10 has a chemical formula of C22H22N2O4 . The molecular structure of Ambrisentan-d10 was determined using a validated ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) method .Chemical Reactions Analysis

Ambrisentan suspension, compounded to 1 mg/mL, is stable at room temperature or under refrigeration for up to 90 days . HPLC analysis revealed that all samples from both storage conditions retained >90% potency throughout the study timeframe .Physical And Chemical Properties Analysis

Ambrisentan-d10 has a weight average of 378.428 and a monoisotopic weight of 378.157957196 . It is a small molecule .Applications De Recherche Scientifique

Treatment of Pulmonary Arterial Hypertension (PAH) in Connective Tissue Disease (CTD) Patients

Ambrisentan has been used in a post-hoc analysis to assess its efficacy and safety in a subgroup of connective tissue disease (CTD) patients with pulmonary arterial hypertension (PAH) . In this open-label, single-arm study, patients received ambrisentan 5 mg once daily for 12 weeks, followed by a 12-week dose titration period (dose up to 10 mg). The treatment significantly improved exercise capacity and reduced N-terminal pro B type natriuretic peptide (NT-proBNP) levels .

Long-term Treatment of PAH in Pediatric Patients

Another study assessed the long-term safety, tolerability, and efficacy of ambrisentan in a pediatric population (age 8– < 18 years) with PAH . After a 6-month randomized study, participants entered a long-term extension at individualized ambrisentan dosages (2.5/5/7.5 or 10 mg/day). The study found that long-term weight-based ambrisentan dosing, alone or combined with other PAH therapies in children with PAH, exhibited tolerability and clinical improvements .

General Treatment of PAH

Ambrisentan has been successfully explored to treat pulmonary arterial hypertension (PAH), and its safety has been demonstrated by several clinical trials .

Mécanisme D'action

Target of Action

Ambrisentan-d10, like its parent compound Ambrisentan, primarily targets the Endothelin Type A Receptor (ETAR) . The ETAR is a G-protein coupled receptor found in the smooth muscle cells of blood vessels. It plays a crucial role in vasoconstriction and cell proliferation .

Mode of Action

Ambrisentan-d10 acts as a selective antagonist of the ETAR . By binding to this receptor, it prevents the endogenous peptide Endothelin-1 (ET-1) from activating the receptor . ET-1 normally causes vasoconstriction and cell proliferation when it binds to ETAR . Therefore, the action of Ambrisentan-d10 results in vasodilation and inhibition of cell proliferation .

Biochemical Pathways

The antagonistic action of Ambrisentan-d10 on ETAR affects the downstream signaling pathways of this receptor. Normally, activation of ETAR by ET-1 leads to the activation of phospholipase C, which in turn triggers a cascade of events resulting in vasoconstriction and cell proliferation . By blocking ETAR, Ambrisentan-d10 inhibits these processes .

Pharmacokinetics

The pharmacokinetic properties of Ambrisentan-d10 are expected to be similar to those of Ambrisentan. In a study of Ambrisentan, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC0-t) were used as primary endpoints . The ratios of geometric mean for Ambrisentan were 104.3% (97.12–111.98%) and 100.2% (95.56–104.72%), indicating that the bioavailability of Ambrisentan is within the acceptable range .

Result of Action

The molecular and cellular effects of Ambrisentan-d10’s action include vasodilation and inhibition of cell proliferation . In cancer cells, Ambrisentan has been shown to inhibit both spontaneous and induced migration/invasion capacity . In a pre-clinical murine model of metastatic breast cancer, treatment with Ambrisentan was effective in decreasing metastasis into the lungs and liver .

Action Environment

The action, efficacy, and stability of Ambrisentan-d10 can be influenced by various environmental factors. For instance, the bioavailability of Ambrisentan can be affected by factors such as the patient’s metabolic rate, the presence of other drugs, and the patient’s overall health status . .

Safety and Hazards

Ambrisentan is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJTZYPIHDYQMC-KYBYSFRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])([C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ambrisentan-d10 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)